molecular formula C14H16N4O2 B4135899 N-[2-(4-NITROANILINO)ETHYL]-N-(3-PYRIDYLMETHYL)AMINE

N-[2-(4-NITROANILINO)ETHYL]-N-(3-PYRIDYLMETHYL)AMINE

Cat. No.: B4135899
M. Wt: 272.30 g/mol
InChI Key: UIAXTIGVHWROFO-UHFFFAOYSA-N
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Description

N-[2-(4-NITROANILINO)ETHYL]-N-(3-PYRIDYLMETHYL)AMINE is a complex organic compound that features both nitrophenyl and pyridinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-NITROANILINO)ETHYL]-N-(3-PYRIDYLMETHYL)AMINE typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with 2-[(3-pyridinylmethyl)amino]ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol, and a catalyst such as p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-NITROANILINO)ETHYL]-N-(3-PYRIDYLMETHYL)AMINE can undergo various chemical reactions including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to deprotonate the amine group, making it more nucleophilic.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-NITROANILINO)ETHYL]-N-(3-PYRIDYLMETHYL)AMINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-NITROANILINO)ETHYL]-N-(3-PYRIDYLMETHYL)AMINE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and pyridinylmethyl groups can participate in various interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-NITROANILINO)ETHYL]-N-(3-PYRIDYLMETHYL)AMINE is unique due to the combination of the nitrophenyl and pyridinylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-18(20)14-5-3-13(4-6-14)17-9-8-16-11-12-2-1-7-15-10-12/h1-7,10,16-17H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAXTIGVHWROFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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